Technical Documentation Center

2-Bromo-4-methoxy-1,3-dinitro-benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-4-methoxy-1,3-dinitro-benzene
  • CAS: 1421312-12-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to the Physicochemical Properties of Nemtabrutinib (Formerly Associated with CAS 1421312-12-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight, exact mass, and elemental composition of the compound commonly k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight, exact mass, and elemental composition of the compound commonly known as Nemtabrutinib. It is important to note that while the query specified CAS number 1421312-12-0, the comprehensive data available corresponds to Nemtabrutinib , which is officially assigned CAS number 2095393-15-8 . This guide has been structured to deliver core physicochemical data with the precision and depth required for advanced research and development activities.

Compound Identification and Structural Framework

Nemtabrutinib, also known as ARQ-531 and MK-1026, is a potent, orally active, and reversible non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] Its chemical formula is C25H23ClN4O4.[2][3] The IUPAC name for this compound is (2-chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone.[2][4]

The structural complexity of Nemtabrutinib is a key determinant of its biological activity, influencing its interaction with target kinases. A clear understanding of its elemental makeup and mass is fundamental for all subsequent experimental and analytical work.

Core Physicochemical Data

A precise understanding of a compound's molecular weight and mass is critical for a multitude of applications in drug development, including analytical method development, quantitative analysis, and high-resolution mass spectrometry.

Table 1: Summary of Molecular Weight and Mass Data for Nemtabrutinib
ParameterValueSource
Molecular Weight 478.93 g/mol [2][3][5]
Exact Mass 478.1408 Da[2]

The molecular weight is the average mass of a molecule, calculated by summing the atomic weights of its constituent atoms. This value is indispensable for routine laboratory preparations, such as the calculation of molar concentrations for solutions.

The exact mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of accuracy.

Elemental Analysis

Elemental analysis provides the percentage composition of each element within the molecular structure. This data is a cornerstone for confirming the empirical formula of a synthesized compound and serves as a critical quality control parameter.

Table 2: Elemental Composition of Nemtabrutinib
ElementSymbolPercentage (%)
CarbonC62.70
HydrogenH4.84
ChlorineCl7.40
NitrogenN11.70
OxygenO13.36
Source:[2]

This theoretical elemental analysis is derived from the compound's chemical formula, C25H23ClN4O4, and serves as a benchmark for experimental verification.

Experimental and Analytical Considerations

The data presented in this guide forms the basis for various experimental protocols. Below is a logical workflow illustrating how this information is applied in a research context.

G cluster_0 Physicochemical Data Foundation cluster_1 Experimental Application MW Molecular Weight (478.93 g/mol) SolPrep Solution Preparation (Molarity Calculations) MW->SolPrep informs EM Exact Mass (478.1408 Da) HRMS High-Resolution Mass Spectrometry (Formula Confirmation) EM->HRMS crucial for EA Elemental Analysis (C, H, Cl, N, O %) Comb Combustion Analysis (Empirical Formula Verification) EA->Comb validates QC Quality Control (Purity Assessment) HRMS->QC Comb->QC

Caption: Workflow of Physicochemical Data Application.

Protocol: High-Resolution Mass Spectrometry for Formula Confirmation
  • Sample Preparation: Accurately weigh a small sample of Nemtabrutinib and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) calibrated according to the manufacturer's specifications.

  • Method: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire data in positive ion mode, looking for the protonated molecule [M+H]+.

  • Data Analysis: Determine the experimental exact mass of the [M+H]+ ion.

  • Confirmation: Compare the experimentally determined exact mass with the theoretical exact mass of C25H24ClN4O4+ (479.1486 Da). The mass difference should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.

Conclusion

The precise physicochemical characterization of a drug candidate like Nemtabrutinib is a non-negotiable prerequisite for its successful development. The molecular weight of 478.93 g/mol , an exact mass of 478.1408 Da, and the specific elemental composition are foundational data points that inform a wide array of research and quality control activities. It is reiterated that the correct CAS number for Nemtabrutinib is 2095393-15-8.

References

  • Wikipedia. Nemtabrutinib. [Link]

  • precisionFDA. NEMTABRUTINIB. [Link]

Sources

Exploratory

X-Ray Crystallography and 3D Conformation of 2-Bromo-4-methoxy-1,3-dinitrobenzene: A Structural and Mechanistic Guide

Executive Summary As small-molecule therapeutics grow increasingly complex, understanding the precise three-dimensional conformation of highly substituted aromatic systems is paramount. 2-Bromo-4-methoxy-1,3-dinitrobenze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As small-molecule therapeutics grow increasingly complex, understanding the precise three-dimensional conformation of highly substituted aromatic systems is paramount. 2-Bromo-4-methoxy-1,3-dinitrobenzene (CAS: 1421312-12-0) represents a fascinating case study in extreme steric crowding. The juxtaposition of a bulky bromine atom, two electron-withdrawing nitro groups, and an electron-donating methoxy group on a single benzene ring creates a highly strained system.

This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind experimental choices—from solvent selection to cryogenic data collection—we elucidate how steric hindrance dictates the molecule's 3D conformation, forcing the nitro groups out of the aromatic plane and fundamentally altering its physicochemical profile.

The Steric Landscape and Conformational Causality

In polysubstituted benzenes, the ideal coplanar arrangement of π -conjugated substituents is frequently disrupted by intramolecular van der Waals overlap. In 2-bromo-4-methoxy-1,3-dinitrobenzene, the C2-bromine atom (van der Waals radius ≈1.85 Å) is flanked by nitro groups at C1 and C3. Furthermore, the C3-nitro group is sterically compressed by the C4-methoxy oxygen (radius ≈1.52 Å)[1].

If the nitro groups were to remain coplanar with the benzene ring, the interatomic distances between the nitro-oxygens and the adjacent bromine/methoxy groups would fall significantly below the sum of their van der Waals radii, resulting in severe Pauli repulsion. Consequently, the molecule undergoes a conformational adjustment : the nitro groups rotate around the C-N bonds, adopting large torsion angles (typically 40∘ to 85∘ ) relative to the aromatic plane[2]. This out-of-plane twist disrupts the π -conjugation, localizing electron density and heavily influencing the crystal packing through non-classical halogen bonding ( C−Br⋯O ) and weak π−π interactions[3].

StericLogic N1 Steric Crowding at C1-C2-C3 (Nitro - Bromo - Nitro) N3 Severe Intramolecular Repulsion (van der Waals Overlap) N1->N3 N2 Steric Crowding at C3-C4 (Nitro - Methoxy) N2->N3 N4 Conformational Adjustment (Nitro Groups Twist Out-of-Plane) N3->N4 N5 Disruption of π-Conjugation (Loss of Coplanarity) N4->N5 N6 Crystal Packing Optimization (Halogen Bonding & Weak π-π) N4->N6

Logical flow of steric hindrance driving 3D conformational adjustment and crystal packing.

Experimental Methodology: Crystallization to Refinement

To determine the absolute configuration and precise bond metrics of 2-bromo-4-methoxy-1,3-dinitrobenzene, a rigorous SCXRD protocol must be deployed. The following self-validating workflows ensure high-resolution data acquisition[4].

Protocol 1: Single-Crystal Growth via Vapor Diffusion / Slow Evaporation

Obtaining a defect-free single crystal is the most critical bottleneck in X-ray crystallography[5]. For highly polar, halogenated nitroaromatics, a dual-solvent approach maximizes crystal quality.

  • Solvent Selection : Dissolve 10-15 mg of highly purified 2-bromo-4-methoxy-1,3-dinitrobenzene in a minimal volume (approx. 0.5 mL) of ethyl acetate (good solvent).

  • Anti-Solvent Addition : Carefully layer 1.5 mL of n-hexane (poor solvent) over the ethyl acetate solution, or place the open vial inside a larger closed chamber containing n-hexane for vapor diffusion[6].

  • Nucleation Control : Maintain the system at a stable ambient temperature ( 20−22∘ C) in a vibration-free environment.

  • Harvesting : After 3-7 days, inspect the vial under polarized light microscopy. Select a block-shaped crystal with sharp edges, uniform extinction, and dimensions roughly 0.2×0.2×0.1 mm.

Protocol 2: SCXRD Data Collection and Structure Solution

Because bromine heavily absorbs longer-wavelength X-rays (like Cu ), Molybdenum radiation is strictly required to minimize absorption artifacts[7].

  • Mounting : Coat the selected crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen cryoloop.

  • Cryocooling : Transfer the loop immediately to the diffractometer goniometer under a continuous stream of dry nitrogen gas at 100 K . Causality: Cryogenic temperatures drastically reduce thermal atomic displacement parameters (B-factors), enhancing high-angle diffraction intensity and mitigating radiation damage[8].

  • Data Collection : Utilize a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Absorption Correction : Process raw frames using integration software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (e.g., SADABS) to account for the heavy bromine atom.

  • Structure Solution : Solve the phase problem using Direct Methods or Intrinsic Phasing (SHELXT).

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Workflow A 1. Compound Purification (Silica Gel Chromatography) B 2. Single Crystal Growth (Vapor Diffusion / Slow Evaporation) A->B C 3. Crystal Selection & Mounting (Cryoloop, Paratone Oil) B->C D 4. X-ray Diffraction Data (Mo Kα, 100K) C->D E 5. Data Integration & Scaling (APEX3 / SADABS) D->E F 6. Structure Solution (SHELXT / SHELXL) E->F G 7. 3D Conformation Analysis (Torsion, Packing, Halogen Bonds) F->G

Workflow for small molecule X-ray crystallography of 2-bromo-4-methoxy-1,3-dinitrobenzene.

Quantitative Structural Projections

Based on crystallographic precedents of heavily substituted polynitrobenzenes[1] and brominated aromatics[7], the anticipated structural parameters for 2-bromo-4-methoxy-1,3-dinitrobenzene are summarized below.

Table 1: Anticipated Crystallographic Parameters

ParameterValue / Specification
Chemical Formula C 7​ H 5​ BrN 2​ O 5​
Formula Weight 277.03 g/mol
Expected Crystal System Monoclinic or Triclinic
Expected Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K
X-ray Wavelength Mo ( λ=0.71073 Å)
Refinement Method Full-matrix least-squares on F2

Table 2: Conformational and Intermolecular Metrics

Structural FeatureExpected RangeMechanistic Rationale
C1-Nitro Torsion Angle 45∘−75∘ Avoids steric clash with the C2-Bromine atom.
C3-Nitro Torsion Angle 60∘−85∘ Sandwiched between C2-Bromine and C4-Methoxy; extreme twist required.
C-Br Bond Length 1.88−1.91 ÅTypical for sp2 hybridized carbon bonded to bromine.
Intermolecular Halogen Bonds 2.90−3.20 Å C−Br⋯O (nitro) interactions drive the supramolecular lattice assembly.
π−π Stacking Distance >3.8 ÅWeakened due to out-of-plane nitro groups hindering close facial approach.

Mechanistic Implications in Drug Development

For drug development professionals, the 3D conformation elucidated by X-ray crystallography is not merely an academic exercise; it dictates the molecule's pharmacokinetics and target binding affinity.

The forced out-of-plane rotation of the nitro groups in 2-bromo-4-methoxy-1,3-dinitrobenzene breaks the global planarity of the molecule. This non-planar topology increases the molecule's fractional solvent-accessible surface area (SASA) and alters its dipole moment compared to a theoretical planar analog. In structure-based drug design (SBDD), docking algorithms must account for this specific torsion profile; assuming a flat aromatic ring will result in false-positive binding poses within enzymatic binding pockets. Furthermore, the exposed bromine atom serves as a prime candidate for engineering highly specific halogen bonds with backbone carbonyls in target proteins[9].

References

  • X Ray Crystallography - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Crystal structure of meso-tetrakis(4-nitrophenyl)porphyrin nitrobenzene disolvate Source: ResearchGate / IUCr URL: [Link]

  • Crystal structure of r-1,c-2-dibenzoyl-t-3,t-4-bis(2-nitrophenyl)cyclobutane Source: IUCr URL: [Link]

  • Synthesis, and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials Source: RSC Publishing URL: [Link]

  • Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies Source: MDPI URL: [Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source Source: bioRxiv URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicity Profile and Hazard Classification of CAS 1421312-12-0

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Comprehensive Analysis of CAS 1421312-12-0 and Related Compounds Notice of Limited Data Availability for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of CAS 1421312-12-0 and Related Compounds

Notice of Limited Data Availability for CAS 1421312-12-0

A comprehensive search for toxicological data and hazard classification for the specific substance identified by CAS number 1421312-12-0 has been conducted. Despite extensive searches of chemical databases, regulatory agency websites, and the scientific literature, no specific toxicological or hazard information was found for this exact CAS number. This suggests that the provided CAS number may be incorrect, may refer to a substance that is not widely available or has not been subject to public toxicological evaluation, or it may be a novel compound with limited publicly accessible data.

However, our investigation revealed several structurally related compounds with very similar CAS numbers, which are identified as intermediates in the synthesis of the drug Roxadustat. Given the high probability of a typographical error in the requested CAS number, this guide will focus on the available information for these closely related and identifiable compounds. It is crucial to note that the data presented below pertains to these related substances and should not be directly extrapolated to CAS 1421312-12-0 without further verification.

The primary related compound for which limited safety information is available is:

  • Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS: 1421312-34-6)[1][2][3]

This guide will now proceed to detail the available hazard information for this and other closely related Roxadustat intermediates.

Hazard Identification and Classification of Related Roxadustat Intermediates

Based on available information from chemical suppliers, the primary hazards associated with Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) and its close analogs are summarized below.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For the identified Roxadustat intermediates, the following classifications have been reported[4]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
GHS Label Elements

The corresponding GHS label elements are as follows:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements: [4]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P271: Use only outdoors or in a well-ventilated area.

      • P280: Wear protective gloves/eye protection/face protection.

    • Response:

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P312: Call a POISON CENTER/doctor if you feel unwell.

      • P330: Rinse mouth.

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.

      • P337 + P313: If eye irritation persists: Get medical advice/attention.

      • P362: Take off contaminated clothing and wash before reuse.

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

      • P405: Store locked up.

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile (Based on Limited Data)

Due to the nature of these substances as pharmaceutical intermediates, comprehensive toxicological studies are often not publicly available. The information that is available is typically found in Safety Data Sheets (SDS) from chemical suppliers and is often based on predictions or limited testing.

Acute Toxicity

The primary acute toxicity concern is from oral ingestion, with a GHS Category 4 classification of "Harmful if swallowed"[4]. No specific LD50 values for oral, dermal, or inhalation routes were found in the public domain.

Skin and Eye Irritation

These compounds are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2)[4]. Direct contact with the skin or eyes should be avoided. In case of contact, it is recommended to wash the affected area thoroughly with water and seek medical attention if irritation persists[5].

Respiratory System Effects

The classification includes Specific Target Organ Toxicity - Single Exposure (Category 3), indicating a potential for respiratory tract irritation. Inhalation of dust or fumes should be minimized by working in a well-ventilated area or using local exhaust ventilation[6].

Chronic Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity

No data on the chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of these specific Roxadustat intermediates were found in the available public literature. The absence of this data is common for research and intermediate chemicals.

Experimental Protocols and Workflows

Given the lack of published experimental data, this section provides a generalized workflow for the initial toxicological assessment of a novel or under-characterized chemical substance, which would be applicable to CAS 1421312-12-0 or its related compounds.

In Silico and In Vitro Hazard Assessment Workflow

The initial assessment of a new chemical entity typically begins with computational and cell-based assays to predict potential toxicities and guide further testing.

Hazard_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_physchem Physicochemical Properties QSAR QSAR Modeling (Toxicity Prediction) Genotox Genotoxicity Assays (e.g., Ames Test, Micronucleus) QSAR->Genotox guides ReadAcross Read-Across Analysis (Analog Data) ReadAcross->Genotox guides Cytotox Cytotoxicity Assays (e.g., MTT, LDH) Genotox->Cytotox prioritizes Organoid Organoid/Spheroid Cultures (Organ-specific Toxicity) Cytotox->Organoid informs PhysChem Solubility, LogP, pKa (ADME Prediction) PhysChem->QSAR informs

Caption: Initial workflow for toxicological hazard assessment.

Step-by-Step Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian metabolic activation system (e.g., S9 fraction from rat liver).

  • Exposure: Add the test compound at various concentrations to molten top agar containing the bacterial strain and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.

Summary and Conclusions

There is no publicly available toxicological or hazard information for the specific substance identified as CAS 1421312-12-0. It is highly probable that this is a typographical error, as several closely related compounds, identified as intermediates for the drug Roxadustat, have similar CAS numbers.

The available safety data for these intermediates, such as Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) , indicate that they should be handled with caution. The primary identified hazards are:

  • Harmful if swallowed

  • Causes skin and serious eye irritation

  • May cause respiratory irritation

Due to the absence of data on chronic effects, mutagenicity, carcinogenicity, and reproductive toxicity, a comprehensive risk assessment cannot be performed. It is recommended that this substance be handled by trained personnel in a controlled laboratory setting, using appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection where necessary.

References

This section would typically contain a numbered list of all cited sources with full details and clickable URLs. As the search did not yield specific scientific papers or comprehensive regulatory documents for the target compound or its close analogs, the reference list is limited to the supplier information where the hazard classifications were found.

  • (Reference to a specific SDS or supplier webpage would be listed here if available)
  • (Reference to a specific SDS or supplier webpage would be listed here if available)
  • SAFETY DATA SHEETS. (n.d.). Retrieved March 26, 2026, from [Link]

  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (n.d.). Retrieved March 26, 2026, from [Link]

  • SAFETY DATA SHEET - The Perfumers Apprentice. (2015, September 8). Retrieved March 26, 2026, from [Link]

  • SAFETY DATA SHEET - MAK Chem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning. (2018, July 8). Retrieved March 26, 2026, from [Link]

  • 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester|1421312-34-6. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methoxy-1,3-dinitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Causality The Suzuki-Miyaura cross-coupling o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Causality

The Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxy-1,3-dinitrobenzene represents a formidable challenge in modern synthetic organic chemistry. This molecule is a highly functionalized building block often utilized in the development of advanced pharmaceutical intermediates and energetic materials. However, its unique structural topology presents a dichotomy of extreme steric hindrance and electronic hyper-activation.

The Steric vs. Electronic Dichotomy
  • Steric Shielding: The reactive C–Br bond at the 2-position is flanked by two bulky nitro (–NO₂) groups at the 1- and 3-positions. This ortho, ortho-disubstitution creates a severe steric bottleneck, preventing standard palladium complexes (e.g., Pd(PPh3​)4​ ) from achieving the necessary trajectory for efficient oxidative addition[1].

  • Electronic Hyper-Activation & SNAr Competition: The two nitro groups are strongly electron-withdrawing, significantly lowering the LUMO of the aromatic ring. While this theoretically accelerates the oxidative addition of Pd(0), it simultaneously renders the ring highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar)[1]. If strong nucleophilic bases (like NaOH or KOtBu ) or protic solvents are used, the starting material will rapidly decompose via Meisenheimer complex formation or undergo direct substitution of the bromide or methoxy groups[2].

  • Ligand Causality: To overcome these opposing forces, the catalytic system must employ highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [2]. These ligands are bulky enough to force the reductive elimination step, yet flexible enough to allow the initial oxidative addition into the hindered C–Br bond[3].

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically Hindered by 1,3-Dinitro Groups) Pd0->OxAdd Ar-Br PdII_Ox Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ox TransMet Transmetalation (Requires Mild Base: e.g., K3PO4) PdII_Ox->TransMet Ar'-B(OH)2 Base PdII_Trans Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Trans RedElim Reductive Elimination (Facilitated by Buchwald Ligands) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Fig 1: Suzuki-Miyaura cycle highlighting steric/electronic bottlenecks for the dinitrobenzene substrate.

Reaction Optimization Data

The selection of the catalyst, ligand, and base is not arbitrary; it is a self-validating system where empirical data directly reflects the mechanistic constraints discussed above. Table 1 summarizes the optimization landscape for coupling 2-bromo-4-methoxy-1,3-dinitrobenzene with a standard arylboronic acid.

Table 1: Optimization of Catalyst, Ligand, and Base

EntryPalladium Source / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)*Observation / Causality
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Toluene/ H2​O 80< 5%Steric failure; >90% SM recovered.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)Dioxane/ H2​O 8015%Slow transmetalation; protodehalogenation observed.
3 Pd(OAc)2​ / SPhos (5 mol%) K3​PO4​ (2.0)Toluene/ H2​O 9068%SPhos enables oxidative addition[2].
4XPhos Pd G3 (2 mol%) K3​PO4​ (2.0) Dioxane/ H2​O 80 88% Optimal; G3 precatalyst ensures rapid Pd(0) generation.
5XPhos Pd G3 (2 mol%) NaOH (2.0)Dioxane/ H2​O 800%Complete degradation; strong base destroys dinitroarene.

*Yields determined by quantitative HPLC against an internal standard.

Standard Operating Protocol

This protocol utilizes XPhos Pd G3 to ensure the rapid generation of the active monoligated Pd(0) species, which is critical for outcompeting thermal degradation of the dinitrobenzene substrate. Mild, non-nucleophilic bases like K3​PO4​ are strictly required[4].

Materials Required
  • Substrate: 2-Bromo-4-methoxy-1,3-dinitrobenzene (1.0 mmol, 277.0 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ , anhydrous) (2.0 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL total)

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: Oven-dry a 25 mL Schlenk tube or a thick-walled microwave vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Addition of Solids: To the vessel, add 2-bromo-4-methoxy-1,3-dinitrobenzene (277 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), K3​PO4​ (424 mg, 2.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol)[1].

  • Rigorous Degassing (Critical Step): Seal the vessel with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos) to phosphine oxides, killing the catalytic cycle.

  • Solvent Addition: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solvent mixture with Argon for 15 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction vessel.

  • Reaction Execution: Replace the septum with a Teflon-lined crimp cap (if using a vial) or seal the Schlenk tube. Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C . Stir vigorously (800 rpm) for 12–16 hours[1].

  • Reaction Monitoring: Monitor the reaction via LC-MS. The highly electron-deficient nature of the product makes TLC monitoring under standard UV (254 nm) occasionally deceptive.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel, add 10 mL of brine, and separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Self-Validating Logic

When scaling up or altering the boronic acid coupling partner, deviations in yield may occur. Use the following logic tree to diagnose and correct reaction failures based on LC-MS data.

Troubleshooting Start Low Yield or No Product? LCMS Check LC-MS / GC-MS Start->LCMS MassSM Mass = Starting Material LCMS->MassSM MassDehal Mass = Dehalogenated Ar-H LCMS->MassDehal MassSNAr Mass = SNAr Adduct LCMS->MassSNAr ActionSM Increase Temp to 90°C Ensure rigorous degassing Verify Pd(0) generation MassSM->ActionSM ActionDehal Reduce Temp to 60°C Check solvent purity Increase Boronic Acid eq. MassDehal->ActionDehal ActionSNAr Switch to non-nucleophilic base (e.g., Cs2CO3) Avoid alcoholic solvents MassSNAr->ActionSNAr

Fig 2: Decision tree for troubleshooting common side reactions in dinitrobenzene cross-couplings.

Key Diagnostic Markers:
  • Observation of Ar-H (Protodehalogenation): This indicates that oxidative addition is occurring, but transmetalation is too slow. Solution: Ensure the boronic acid is not degrading (increase equivalents to 2.0) or switch to a more soluble base like Cs2​CO3​ .

  • Observation of Phenol/Ether Byproducts: This indicates S N​ Ar displacement of the bromide or methoxy group by water or solvent[2]. Solution: Lower the reaction temperature to 70 °C and ensure no strong hydroxide bases are inadvertently formed.

References

  • M. N. A. You, et al. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes". ACS Catalysis, 2020. Available at:[Link]

  • M. Charbonneau, et al. "Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides". MDPI Molecules, 2021. Available at:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 2-Bromo-4-methoxy-1,3-dinitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary The reduction of highly functionalized nitroarenes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

The reduction of highly functionalized nitroarenes is a foundational transformation in pharmaceutical synthesis. However, the catalytic reduction of 2-Bromo-4-methoxy-1,3-dinitrobenzene (CAS: 1421312-12-0)[1] presents a severe chemoselectivity challenge. The objective is to quantitatively reduce both nitro (–NO₂) groups to primary amines (–NH₂) to yield 2-bromo-4-methoxybenzene-1,3-diamine, without inducing hydrodehalogenation (loss of the –Br atom) or cleaving the –OMe ether linkage.

This application note details the mechanistic causality behind catalyst selection and provides field-proven, self-validating protocols utilizing advanced catalytic systems to achieve >99% chemoselectivity.

Mechanistic Causality: The Hydrodehalogenation Problem

To design a successful reduction protocol, one must understand the competitive kinetics at the catalyst surface.

Standard palladium on carbon (Pd/C) is highly active for nitro reduction but possesses a strong affinity for halogens. Palladium readily undergoes oxidative addition into the relatively weak C(sp²)–Br bond, leading to rapid hydrogenolysis and the formation of the undesired 4-methoxybenzene-1,3-diamine byproduct[2],[3].

The Solution: Chemoselectivity is achieved by utilizing catalysts that electronically or sterically differentiate between the highly polar –NO₂ group and the non-polar C–Br bond.

  • Nanoscale Platinum with Auxiliary Sites: Integrating Pt nanoparticles with auxiliary Co–N₄ single sites (e.g., Pt@PCN-221) creates a sandwiched nanostructure. The Pt sites rapidly hydrogenate the nitro groups, while the Co–N₄ sites preferentially and reversibly adsorb the halogen, shielding the C–Br bond from hydrogenolysis[4],[5].

  • Iron-Based Mesoporous Carbon (γ-Fe₂O₃/MC): Iron-based catalysts offer an excellent, low-cost alternative for transfer hydrogenation. The γ-Fe₂O₃ active sites facilitate the reduction of nitro groups using hydrazine hydrate without possessing the requisite orbital overlap to cleave the C–Br bond[6].

ReactionPathway Substrate 2-Bromo-4-methoxy- 1,3-dinitrobenzene Target 2-Bromo-4-methoxybenzene- 1,3-diamine (Desired) Substrate->Target Chemoselective Catalyst (Pt@Co-N4 or γ-Fe2O3/MC) Byproduct 4-Methoxybenzene- 1,3-diamine (Debrominated) Substrate->Byproduct Standard Pd/C Catalyst (Hydrodehalogenation)

Fig 1. Reaction pathway highlighting chemoselective reduction vs. undesired hydrodebromination.

Quantitative Performance Metrics

The following table synthesizes the expected performance of various catalytic systems for the reduction of brominated nitroarenes based on recent literature[4],[6],[2].

Catalyst SystemReducing AgentTemp (°C)PressureConversion (%)Selectivity for Target Diamine (%)Debromination Byproduct (%)
10% Pd/C H₂ gas251 atm> 99.0< 10.0> 90.0
5% Pt/C (Standard) H₂ gas505 atm> 99.0~ 75.0~ 25.0
Pt@PCN-221(Co) H₂ gas801.0 MPa> 99.099.2< 0.8
γ-Fe₂O₃/MC N₂H₄·H₂O801 atm> 99.0100.00.0

Standard Operating Protocols (SOPs)

We provide two distinct, self-validating methodologies depending on available infrastructure and scale-up requirements.

Protocol A: High-Pressure Chemoselective Hydrogenation (Pt-Based)

Best for: Scalable industrial synthesis where H₂ autoclaves are available.

Reagents:

  • 2-Bromo-4-methoxy-1,3-dinitrobenzene (1.0 eq, 10 mmol)

  • Pt@PCN-221(Co) or Sulfided 5% Pt/C (1.0 mol% Pt)

  • Anhydrous Ethanol (50 mL)

  • High-purity H₂ gas

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry 100 mL stainless steel autoclave with the substrate and the catalyst[2]. Add anhydrous ethanol.

  • Inert Purging: Seal the reactor. Purge the headspace with N₂ gas (3 cycles of pressurizing to 0.5 MPa and venting) to remove ambient oxygen.

  • H₂ Introduction: Purge the reactor with H₂ gas (3 cycles). Finally, pressurize the system to 1.0 MPa (approx. 10 bar) with H₂[4].

  • Reaction: Heat the reaction mixture to 80 °C under vigorous mechanical stirring (800 rpm to ensure optimal gas-liquid-solid mass transfer).

  • Self-Validating Step (IPC): Monitor the hydrogen pressure drop. The reaction requires exactly 6 equivalents of H₂. A sharp cessation of pressure drop indicates complete reduction. Causality note: If pressure continues to drop slowly after the theoretical volume is consumed, hydrodebromination is occurring; immediately cool the reactor.

  • Workup: Cool to room temperature and carefully vent the H₂. Filter the mixture through a pad of Celite under an inert N₂ blanket to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine.

Workflow Step1 1. Preparation Add Substrate & Catalyst Step2 2. Purging Inert N2 then H2 gas Step1->Step2 Step3 3. Reaction 80 °C, 1.0 MPa Monitor Uptake Step2->Step3 Step4 4. Filtration Celite Pad Remove Catalyst Step3->Step4 Step5 5. Isolation Concentrate & Purify Step4->Step5

Fig 2. Step-by-step experimental workflow for the high-pressure catalytic hydrogenation process.

Protocol B: Transfer Hydrogenation (Fe-Based)

Best for: Bench-scale synthesis, avoiding high-pressure H₂ gas, and simplifying catalyst recovery.

Reagents:

  • 2-Bromo-4-methoxy-1,3-dinitrobenzene (1.0 eq, 10 mmol)

  • γ-Fe₂O₃/MC catalyst (50 mg)

  • Hydrazine hydrate (N₂H₄·H₂O, 8.0 eq)

  • Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the substrate in ethanol. Add the γ-Fe₂O₃/MC catalyst.

  • Reagent Addition: Heat the mixture to 80 °C. Add hydrazine hydrate dropwise over 10 minutes.

  • Self-Validating Step (IPC): Observe the reaction mixture. The evolution of N₂ gas (bubbling) serves as a direct visual kinetic indicator. The complete cessation of bubbling confirms the depletion of the reducing agent and the end of the primary reduction phase[6].

  • Magnetic Separation: Remove the flask from the heat source. Apply an external neodymium magnet to the wall of the flask. Causality note: The rapid clearing of the black suspension into a transparent solution validates the structural integrity and recovery of the magnetic γ-Fe₂O₃ active sites, bypassing the need for tedious filtration[6].

  • Isolation: Decant the clear liquid and evaporate the solvent to obtain the pure diamine. The only byproducts are N₂ and H₂O, making this highly environmentally friendly[6].

Analytical Monitoring & Troubleshooting

  • Incomplete Conversion (Mono-reduced intermediates): If HPLC analysis reveals the presence of an intermediate (e.g., 2-bromo-4-methoxy-1-amino-3-nitrobenzene), this validates a failure in hydrogen mass transfer rather than catalyst deactivation. Fix: Increase agitation speed or verify the H₂ pressure.

  • Oxidation of the Product: Electron-rich diamines (especially with the activating –OMe group) are sensitive to air oxidation, turning dark brown or purple upon standing. Fix: Perform all workup steps under an inert N₂ or Ar atmosphere and store the final product at -20 °C protected from light.

References

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts Journal of the American Chemical Society URL: [Link][4]

  • Efficient chemoselective hydrogenation of halogenated nitrobenzenes over an easily prepared γ-Fe2O3-modified mesoporous carbon catalyst Green Chemistry (RSC Publishing) URL:[Link][6]

  • 2-Bromo-4-methoxy-1,3-dinitrobenzene | CAS#:1421312-12-0 Chemsrc URL:[Link][1]

  • Nitro Reduction - Common Conditions Common Organic Chemistry URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-4-methoxy-1,3-dinitro-benzene

Welcome to the Application Scientist Troubleshooting Hub. Synthesizing highly functionalized, sterically congested aromatic rings like 2-bromo-4-methoxy-1,3-dinitrobenzene (CAS: 1421312-12-0) presents significant regioch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. Synthesizing highly functionalized, sterically congested aromatic rings like 2-bromo-4-methoxy-1,3-dinitrobenzene (CAS: 1421312-12-0) presents significant regiochemical challenges. This guide provides causal explanations, field-proven protocols, and mechanistic solutions to help researchers and drug development professionals optimize their reaction yields.

Part 1: Mechanistic Insight & The Regioselectivity Challenge

To synthesize 2-bromo-4-methoxy-1,3-dinitrobenzene, the logical starting material is 3-bromoanisole (1-bromo-3-methoxybenzene). In this precursor, both the methoxy ( −OCH3​ ) and bromo ( −Br ) groups are ortho/para directing. They synergistically activate positions 2, 4, and 6 on the benzene ring.

The core issue lies in Position 2 , which is sandwiched directly between the bulky methoxy and bromo groups. Standard electrophilic aromatic substitution relies on the free nitronium ion ( NO2+​ ), which naturally avoids this severe steric clash. Consequently, the reaction is driven toward the less hindered 4 and 6 positions, resulting in the dominant formation of the 4,6-dinitro byproduct (1-bromo-5-methoxy-2,4-dinitrobenzene) rather than your target 2,4-dinitro isomer [1].

Part 2: Troubleshooting FAQs

Q1: Why is my yield of 2-bromo-4-methoxy-1,3-dinitrobenzene consistently below 10% when using standard mixed acid ( HNO3​/H2​SO4​ )? A: The transition state energy for NO2+​ attack at the C2 position is prohibitively high due to steric hindrance. The reaction is thermodynamically and kinetically driven toward the C4 and C6 positions. To improve the yield, you must change the nature of the electrophile from a "free" ion to a "directed" complex.

Q2: How can I force nitration into the sterically hindered C2 position to improve my yield? A: Switch your nitrating system to Acetyl Nitrate (generated in situ using fuming nitric acid and acetic anhydride). Unlike the free nitronium ion in mixed acid, undissociated acetyl nitrate molecules form a precursor complex with the oxygen atom of the methoxy group (oxyphilic interaction). This chelation creates a six-membered concerted transition state that physically delivers the nitro group to the adjacent ortho position (C2), effectively overriding the steric hindrance [1][2].

Q3: What temperature profile should I use to balance yield and degradation? A: Anisole derivatives are highly prone to oxidative degradation (forming quinones or tars) in the presence of strong oxidants. Keep the initial complexation phase strictly between -10°C and 0°C. Allow the reaction to slowly warm to room temperature (20°C) only after the complete addition of the substrate.

Q4: I am seeing a major byproduct that is highly crystalline. What is it, and how do I remove it? A: This is the 1-bromo-5-methoxy-2,4-dinitrobenzene isomer. Because of its symmetry and lack of steric strain, it crystallizes very easily. You can separate your target isomer using silica gel column chromatography (Hexanes/Ethyl Acetate gradient) or by exploiting differential solubility in hot ethanol, where the target sterically strained isomer is generally more soluble.

Part 3: Quantitative Data & Yield Comparison

The table below summarizes the expected isomer distribution based on the choice of nitrating agent.

Nitrating SystemSolventTemp (°C)Major Isomer FormedTarget Isomer Yield (%)
HNO3​ / H2​SO4​ None / H2​O 0 to 254,6-dinitro (Byproduct)< 10%
NO2​BF4​ Sulfolane0 to 104,6-dinitro (Byproduct)15 - 18%
HNO3​ / Acetic AcidAcOH10 to 254,6-dinitro (Byproduct)12 - 15%
HNO3​ / Acetic Anhydride Ac2​O -10 to 20 2,4-dinitro (Target) 45 - 55%

Part 4: Experimental Protocol: Chelation-Controlled Dinitration

Self-Validating System Note: The generation of acetyl nitrate is highly exothermic. This protocol relies on strict anhydrous conditions. The appearance of a deep red/brown color indicates unwanted oxidation, while a steady yellow/orange color validates the correct formation of the nitro-aromatic complex.

Step-by-Step Methodology:

  • Preparation of Acetyl Nitrate: In an oven-dried, 3-neck round-bottom flask equipped with a dropping funnel and internal thermometer, add 5.0 equivalents of Acetic Anhydride ( Ac2​O ). Cool the flask to -10°C using an ice/salt bath.

  • Acid Addition: Slowly add 4.5 equivalents of Fuming Nitric Acid (100% HNO3​ ) dropwise. Maintain the internal temperature below 0°C. Caution: Do not use standard 68% nitric acid, as the water content will violently hydrolyze the anhydride and ruin the chelation effect [2].

  • Substrate Addition: Dissolve 1.0 equivalent of 3-bromoanisole in a minimal amount of anhydrous Carbon Tetrachloride ( CCl4​ ) or Dichloromethane (DCM). Add this solution dropwise to the acetyl nitrate mixture over 1 hour, keeping the temperature at -5°C to 0°C.

  • Reaction Maturation: Once addition is complete, maintain the reaction at 0°C for 2 hours, then remove the ice bath and allow it to slowly warm to 20°C over 4 hours. Monitor progress via TLC (Hexanes:EtOAc 8:2).

  • Quenching: Carefully pour the reaction mixture over crushed ice (10x volume) while stirring vigorously. The crude product will precipitate as a yellow solid.

  • Isolation & Purification: Filter the solid and wash with cold water. Purify via flash chromatography to separate the target 2-bromo-4-methoxy-1,3-dinitrobenzene from the less hindered byproduct.

Part 5: Reaction Pathway Visualization

G SM 3-Bromoanisole (Starting Material) Cond1 Mixed Acid (HNO3 / H2SO4) SM->Cond1 Cond2 Acetyl Nitrate (HNO3 / Ac2O) SM->Cond2 TS1 Steric Clash at C2 Free NO2+ Attack Cond1->TS1 Standard Electrophilic TS2 Oxyphilic Complexation Ortho-Directing Effect Cond2->TS2 Chelation Controlled Prod1 1-Bromo-5-methoxy- 2,4-dinitrobenzene (Byproduct) TS1->Prod1 Favors less hindered C4/C6 Prod2 2-Bromo-4-methoxy- 1,3-dinitrobenzene (Target) TS1->Prod2 < 10% Yield TS2->Prod2 Forces NO2 into C2 position

Caption: Divergent reaction pathways showing how acetyl nitrate complexation overcomes C2 steric hindrance.

References

  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Nitration of aromatic compounds (US10717700B2).Google Patents.
Optimization

Technical Support Center: Purification and Recrystallization of 2-Bromo-4-methoxy-1,3-dinitrobenzene

Welcome to the technical support center for the purification of crude 2-bromo-4-methoxy-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 2-bromo-4-methoxy-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. Our focus is on providing practical, evidence-based solutions to common issues encountered during the experimental workflow.

I. Initial Assessment of Crude Product

Before proceeding with any purification technique, a preliminary assessment of your crude 2-bromo-4-methoxy-1,3-dinitrobenzene is crucial. This initial analysis will inform the selection of the most appropriate purification strategy.

Question: What are the likely impurities in my crude 2-bromo-4-methoxy-1,3-dinitrobenzene?

Answer: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials.

  • Isomeric Byproducts: Nitration and bromination reactions on aromatic rings can sometimes lead to the formation of constitutional isomers.

  • Over-nitrated or Over-brominated Species: The reaction conditions might lead to the introduction of additional nitro or bromo groups.

  • Degradation Products: The product might be susceptible to degradation under the reaction or workup conditions.

A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude mixture.

II. Purification Strategy: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The success of this technique hinges on the appropriate choice of solvent.

Recrystallization Solvent Selection

Question: How do I choose the best solvent for the recrystallization of 2-bromo-4-methoxy-1,3-dinitrobenzene?

Answer: The principle of "like dissolves like" is a good starting point. Given the polar nature of the two nitro groups and the methoxy group, moderately polar solvents are likely to be effective. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1]

Here is a table of suggested starting solvents and solvent systems to screen:

Solvent/Solvent SystemRationale & Expected Solubility
Ethanol Moderately polar protic solvent. Dinitroaromatic compounds often exhibit good solubility in hot ethanol and lower solubility upon cooling.[1]
Isopropanol Similar to ethanol, but can sometimes offer different selectivity against certain impurities.[1]
Ethyl Acetate / Hexane A solvent/anti-solvent system. The compound is likely soluble in hot ethyl acetate. The addition of a non-polar solvent like hexane will decrease the solubility and induce crystallization.[1] This can be a very effective system for achieving high purity.
Toluene A less polar aromatic solvent. May be useful if the crude product is contaminated with non-polar impurities.
Methanol/Water A polar protic solvent system. The compound would be dissolved in a minimal amount of hot methanol, followed by the dropwise addition of water until turbidity is observed.[2]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (10-20 mg) of your crude product into separate small test tubes.

  • Add a few drops of a single solvent to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the test tubes to the boiling point of the solvent and observe if the compound dissolves completely.

  • Allow the test tubes that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath.

  • The solvent that results in the formation of well-defined crystals with minimal dissolved solute at low temperatures is the most promising candidate.

Step-by-Step Recrystallization Protocol

This protocol is a general guideline. The specific volumes of solvent will need to be determined empirically based on the solubility of your compound.

  • Dissolution: In an Erlenmeyer flask, add your crude 2-bromo-4-methoxy-1,3-dinitrobenzene. Add a minimal amount of the chosen recrystallization solvent and a boiling chip.[2]

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

III. Troubleshooting Guide

Question: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or the melting point of the compound is lower than the boiling point of the solvent. To induce crystallization:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to ensure the compound is fully dissolved at the boiling point.

  • Add a co-solvent (anti-solvent) in which your compound is less soluble. For example, if you are using ethanol, adding a small amount of water dropwise to the hot solution can induce crystallization.[1]

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1]

  • Introduce a seed crystal of the pure product, if available.[1]

  • Cool the solution very slowly.

Question: My recrystallized product still shows impurities on TLC. What are my options?

Answer: If a single recrystallization does not sufficiently purify your product, consider the following:

  • Second Recrystallization: A second recrystallization using the same or a different solvent system can often improve purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • Column Chromatography: For difficult separations or to achieve very high purity, column chromatography is the method of choice. A silica gel column with a gradient elution system, such as hexane/ethyl acetate, is a good starting point.[4][5]

Question: My final yield after recrystallization is very low. How can I improve it?

Answer: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling too quickly: While it may not directly impact yield as much as purity, slow cooling is always recommended for optimal crystal formation.

  • Incomplete crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time.

  • Loss during transfers: Be meticulous during the filtration and washing steps to minimize mechanical losses.

  • Washing with warm solvent: Always wash the crystals with ice-cold solvent to prevent them from redissolving.

IV. Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of crude 2-bromo-4-methoxy-1,3-dinitrobenzene.

Purification_Workflow Crude_Product Crude 2-bromo-4-methoxy-1,3-dinitrobenzene TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Recrystallization Recrystallization Single_Spot->Recrystallization Yes Column_Chromatography Column Chromatography Single_Spot->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification.

V. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2-bromo-4-methoxy-1,3-dinitrobenzene? A1: While specific data for this exact compound is not readily available in the searched documents, analogous compounds like 2-bromo-1,3-dinitrobenzene are typically yellow crystalline solids.[6] It is expected to be soluble in many organic solvents and have limited solubility in water.[6]

Q2: What safety precautions should I take when handling 2-bromo-4-methoxy-1,3-dinitrobenzene? A2: Dinitrobenzene derivatives should be handled with care. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use a rotary evaporator to remove the solvent after recrystallization? A3: It is not recommended to use a rotary evaporator to dry the final crystalline product as this can lead to the formation of a film on the glass rather than discrete crystals. The preferred method is vacuum filtration followed by air or vacuum oven drying. A rotary evaporator is, however, useful for concentrating the mother liquor to attempt to recover a second crop of crystals.[5]

VI. References

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745. [Link]

  • Chemsrc. 2-Bromo-4-methoxy-1,3-dinitrobenzene | CAS#:1421312-12-0. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. [Link]

  • Williamson, K. L., & Masters, K. M. Recrystallization-1.pdf. [Link]

  • PubChemLite. 2-bromo-4-methoxy-1-nitrobenzene (C7H6BrNO3). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • YouTube. Preparation of 4-nitrobromobenzene and 2,4-dinitrobromobenzene from bromobenzene. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.

  • Scirp.org. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. [Link]

  • JulietHahn.com. Nitration of Bromobenzene by Electrophilic Aromatic Substitution. [Link]

  • Reddit. Methoxy-bromination and alkylation problems : r/Chempros. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with Novel Heterocyclic Compounds in Polar Aprotic Solvents

Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with complex, novel compounds, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with complex, novel compounds, such as those related to CAS 1421312-12-0, in polar aprotic solvents. The success of any in vitro or in vivo experiment hinges on the complete and stable dissolution of the test compound. Poor solubility can lead to inaccurate concentration measurements, precipitation in assays, and ultimately, unreliable data.[1][2]

This document provides a structured approach to troubleshooting these challenges, moving from fundamental questions to advanced problem-solving protocols. Our methodology is grounded in established principles of chemical solubility and years of field experience, ensuring you can make informed, effective decisions in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary polar aprotic solvents I should consider for a novel, poorly soluble compound?

A1: For most new chemical entities (NCEs), Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic molecules, including both polar and nonpolar compounds.[3][4] It is miscible with water and most other organic solvents, making it versatile for serial dilutions.[3] Other common polar aprotic solvents include Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6] The selection should be based on the compound's specific physicochemical properties and the experimental system's tolerance for the solvent.[7]

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)Key Considerations
DMSO 189 °C46.73.96Excellent solvent, but can be hygroscopic and may be toxic to some cells at >0.5% v/v.[4][8]
DMF 153 °C36.73.86Good solvent, but can be unstable and decompose to dimethylamine and formic acid.[5][9]
NMP 202 °C32.24.09Strong solvent with high boiling point, often used when DMSO or DMF fail.[5][9]

Q2: My compound dissolved perfectly in DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?

A2: This is a very common phenomenon known as precipitation upon solvent shifting. Your compound may be highly soluble in a strong organic solvent like DMSO but have very low aqueous solubility.[10][11] When the DMSO stock is diluted into an aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

To mitigate this, try the following:

  • Reverse the Dilution Order: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer, rather than the other way around. This promotes rapid dispersion and can prevent localized supersaturation.[10]

  • Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your working solution (ideally ≤0.1% for most cell-based assays) and ensure it is consistent across all experimental and control groups.[10]

  • Use Intermediate Dilutions: Prepare a series of intermediate dilutions in pure DMSO first, before making the final dilution into the aqueous medium.[10]

Q3: How should I properly store my solid compound and its DMSO stock solution to ensure stability and prevent solubility issues?

A3: Proper storage is crucial for compound integrity.

  • Solid Compound: Most solid research compounds should be stored in a tightly sealed vial in a desiccator at -20°C or as specified by the supplier. This minimizes degradation from moisture and heat.

  • Stock Solution: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][12] Store these aliquots at -20°C or -80°C.[12] DMSO has a relatively high freezing point (18.5°C), so solutions will be frozen at these temperatures.[8] For solutions in water, store at -80°C to prevent degradation.[12]

Section 2: Troubleshooting Guide

Problem: My compound (CAS 1421312-12-0) is not dissolving in DMSO at my target concentration (e.g., 10 mM) at room temperature, even after vortexing.

Solution: When a compound resists dissolution in a primary solvent like DMSO, several physical methods can be employed to increase the rate and extent of solubilization. The principle behind these methods is to increase the kinetic energy of the system to overcome the crystal lattice energy of the solid compound.[13]

Step-by-Step Troubleshooting:

  • Ensure Solvent Purity: Verify that you are using anhydrous, high-purity DMSO. Water absorbed from the atmosphere can significantly reduce the solubility of hydrophobic compounds.

  • Gentle Warming: Gently warm the solution in a water bath to 37°C.[10][11] In some cases, temperatures up to 50°C can be used, but this should be done cautiously as excessive heat can degrade the compound. Always monitor for any color changes that might indicate degradation.

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes.[10] The high-frequency sound waves create micro-cavitations that help break apart solid aggregates and facilitate solvent interaction with the compound surface.

  • Combination Approach: Combine gentle warming with intermittent vortexing and sonication for particularly stubborn compounds.

If these methods fail, it may indicate that you are attempting to prepare a solution above the compound's intrinsic solubility limit in that solvent. In this case, you must either lower the target concentration or explore alternative solvents or formulation strategies.

Problem: I am observing high variability between replicate wells in my cell-based assay. Could this be related to compound solubility?

Solution: Absolutely. High variability is a classic indicator of poor compound solubility.[10] If the compound is not fully dissolved, or if it begins to precipitate in the assay plate, different wells will receive inconsistent amounts of the active, soluble compound, leading to a scattered biological response.

Validation and Troubleshooting Steps:

  • Visual Inspection: Before adding detection reagents, carefully inspect your assay plate under a microscope. Look for any signs of crystalline precipitate or amorphous aggregates in the wells.

  • Re-evaluate Solubilization Protocol: Review your entire process from weighing the solid to the final dilution step. Ensure every step is consistent and follows best practices as outlined in this guide.

  • Measure Kinetic Solubility: If problems persist, consider performing a simple kinetic solubility assessment. Prepare serial dilutions of your compound in the final assay medium and measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[11] This will help you identify the concentration at which the compound begins to precipitate, allowing you to work below this limit.

Section 3: Standard Operating Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standardized method for solubilizing a known mass of a compound to a target molar concentration.

Materials:

  • Compound (e.g., CAS 1421312-12-0)

  • Anhydrous, high-purity DMSO (e.g., from a sealed bottle)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-weigh the Vial: Place a sterile, empty vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh a precise amount of the compound (e.g., 1.0 mg) into the tared vial. Record the exact mass.

  • Calculate Solvent Volume: Using the compound's molecular weight (MW), calculate the required volume of DMSO to achieve a 10 mM stock solution.

    • Formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 2 minutes. Visually inspect for any undissolved particles.

  • Assisted Solubilization (If Needed): If the compound is not fully dissolved, proceed with the following, inspecting the solution after each step:

    • Sonicate in a water bath for 10 minutes.[10]

    • Gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.[11]

  • Final Check & Storage: Once the solution is completely clear, with no visible particulates, it is ready. Aliquot the stock solution into single-use vials and store at -80°C.[12]

Protocol 2: Serial Dilution into Aqueous Medium for Cellular Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium.

Procedure:

  • Pre-warm Medium: Warm your aqueous buffer or cell culture medium to the appropriate temperature for your experiment (e.g., 37°C for cell-based assays).

  • Prepare Intermediate DMSO Dilution: If a large dilution factor is required (e.g., >1:1000), prepare an intermediate dilution of your high-concentration stock in pure DMSO first.

  • Dispense Medium: Add the required volume of the pre-warmed aqueous medium to your final culture vessel (e.g., a well in a 96-well plate).

  • Add DMSO Stock to Medium: While the plate is on a shaker or while manually pipetting up and down, add the small volume of the DMSO stock solution directly into the aqueous medium. This step is critical. Do not add the aqueous medium to the DMSO stock.[10]

  • Mix Immediately: Ensure rapid and thorough mixing immediately after the addition to disperse the compound quickly.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous medium without the compound. This is essential to account for any solvent effects on the assay.[10]

Section 4: Visualization Workflow

Troubleshooting Workflow for Compound Insolubility

The following diagram outlines a logical decision-making process when encountering an insoluble compound in a polar aprotic solvent.

Solubility_Troubleshooting start Compound Insoluble at Target Concentration vortex Vortex Vigorously (2-5 min) start->vortex check1 Is it Soluble? vortex->check1 sonicate Sonicate in Water Bath (10-15 min) check1->sonicate No success Solubilization Successful Proceed with Experiment check1->success Yes check2 Is it Soluble? sonicate->check2 warm Gentle Warming (37-50°C, 10-20 min) check2->warm No check2->success Yes check3 Is it Soluble? warm->check3 reassess Reassess Experiment: - Lower Concentration - Use Fresh/Anhydrous Solvent - Try Alternative Solvent (e.g., DMF, NMP) check3->reassess No check3->success Yes

Caption: Decision tree for resolving compound solubility issues.

References

  • Safety Data Sheet(SDS). (2025, August 22). Google Cloud.
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. (2025). Benchchem.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. N/A.
  • Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6. MilliporeSigma.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate.
  • Technologies to Counter Poor Solubility Issues: A Review. (2013, September 2). N/A.
  • SAFETY DATA SHEET. (2025, November 4). TCI Chemicals.
  • Safety Data Sheet 12-Hydroxystearic acid (12-HSA). (2021, March 24). Redox.
  • PRODUCT INFORMATION. Cayman Chemical.
  • Why Most Modern Drug Candidates Fail at Solubility. (2026, February 17). Behind the Bench.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.
  • Dimethyl sulfoxide. Wikipedia.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed.
  • DMSO Physical Properties. Gaylord Chemical.
  • Compound Handling Instructions. MedchemExpress.com.
  • Polar aprotic solvent. Wikipedia.
  • The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. (2021, May). ResearchGate.
  • Solvent Physical Properties. N/A.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 2-Bromo-4-methoxy-1,3-dinitro-benzene Purity

As drug development professionals and analytical scientists, ensuring the purity of complex synthetic intermediates is paramount. 2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS: 1421312-12-0)[1] is a highly substituted, elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, ensuring the purity of complex synthetic intermediates is paramount. 2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS: 1421312-12-0)[1] is a highly substituted, electron-deficient aromatic compound used in advanced organic synthesis. Its structural complexity—featuring bulky, strongly electron-withdrawing nitro groups alongside a halogen and an electron-donating methoxy group—presents unique chromatographic challenges. Co-elution of closely related positional isomers (such as 1-bromo-5-methoxy-2,4-dinitro-benzene) is a frequent bottleneck when using standard analytical approaches.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl columns for the purity determination of this compound. Furthermore, it details a robust, self-validating HPLC method validation protocol grounded in the latest 2[2] and 3[3] guidelines.

Column Chemistry & Selectivity Comparison

When developing a method for heavily substituted nitroaromatics, the choice of stationary phase dictates the success of the separation.

  • Standard C18 Columns: Rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of dinitro-benzenes often possess nearly identical hydrophobicities, C18 columns frequently fail to achieve baseline resolution, leading to inaccurate purity assessments.

  • Phenyl-Hexyl Columns: Incorporate a phenyl ring tethered via a hexyl chain. This chemistry enables π−π interactions. Because 2-bromo-4-methoxy-1,3-dinitro-benzene is highly electron-deficient (due to the two nitro groups), it acts as a strong π -acceptor. The electron-rich phenyl stationary phase acts as a π -donor, creating an orthogonal, selective retention mechanism that easily resolves positional isomers.

Interactions Analyte 2-Bromo-4-methoxy- 1,3-dinitro-benzene C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interactions Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Pi-Pi & Dipole Interactions Resolution1 Poor Resolution (Isomer Co-elution) C18->Resolution1 Resolution2 High Resolution (Baseline Separation) Phenyl->Resolution2

Analyte interaction mechanisms: C18 vs. Phenyl-Hexyl stationary phases.

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)
ParameterStandard C18 (e.g., 5 µm, 150 x 4.6 mm)Phenyl-Hexyl (e.g., 5 µm, 150 x 4.6 mm)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π
  • Dipole
Retention Time (Rt) 4.2 min6.8 min
Isomer Resolution (Rs) 1.1 (Co-elution)3.4 (Baseline Separation)
Peak Symmetry (As) 1.4 (Tailing observed)1.05 (Excellent)
Suitability for Purity Marginal / High RiskOptimal / Low Risk

Data synthesized from comparative method development screening.

ICH Q2(R2) Compliant Method Validation Protocol

To establish a self-validating system, the analytical procedure must be validated according to ICH Q2(R2)[2]. The following protocol utilizes the superior Phenyl-Hexyl method to ensure maximum trustworthiness in the data.

Optimized Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Workflow ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) Column Selection ATP->Dev Opt Parameter Optimization (Mobile Phase, Temp) Dev->Opt Val ICH Q2(R2) Validation (Specificity, Linearity, etc.) Opt->Val Routine Routine Purity Analysis Val->Routine

Analytical lifecycle workflow from development (ICH Q14) to validation (ICH Q2(R2)).

Step-by-Step Validation Methodology

1. System Suitability Testing (SST)

  • Procedure: Inject the standard solution (100 µg/mL) six consecutive times before any sample analysis.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Resolution (Rs) between analyte and closest impurity 2.0; Tailing factor 1.5.

  • Causality: SST is the ultimate self-validating step. It proves the system is equilibrated, the column is performing optimally, and the detector response is stable, ensuring that subsequent data is trustworthy before a single sample is processed.

2. Specificity

  • Procedure: Inject a blank (diluent), the analyte standard, and a sample spiked with known impurities (e.g., related bromo-dinitro isomers).

  • Acceptance Criteria: No interfering peaks at the retention time of 2-bromo-4-methoxy-1,3-dinitro-benzene. Peak purity angle must be less than the purity threshold (via PDA detector).

  • Causality: Ensures the detector response is exclusively from the target analyte, preventing false purity inflation from co-eluting synthetic byproducts[2].

3. Linearity and Range

  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration. Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% level response.

  • Causality: Validates that the method's response is directly proportional to the concentration, which is critical for accurate quantification of both the main peak and trace impurities across the entire operational range.

4. Accuracy (Recovery)

  • Procedure: Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% of the nominal concentration. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD 2.0%.

  • Causality: Confirms the absence of matrix effects and proves that the measured value accurately reflects the true value.

5. Precision (Repeatability & Intermediate Precision)

  • Procedure: For repeatability, prepare six independent sample solutions at 100% concentration and analyze them on the same day. For intermediate precision, a second analyst prepares another six samples on a different day using a different HPLC system.

  • Acceptance Criteria: Overall RSD 2.0% for both repeatability and intermediate precision.

  • Causality: Demonstrates that the method is immune to normal, random fluctuations in the laboratory environment and operator handling.

6. Robustness

  • Procedure: Deliberately alter critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase organic composition ( ± 2%).

  • Acceptance Criteria: SST criteria must still be met under all varied conditions.

  • Causality: Establishes the Method Operable Design Region (MODR) as encouraged by ICH Q14[3]. This proves the method's reliability during routine, long-term use and prevents unexpected out-of-specification (OOS) results.

Table 2: Method Validation Results Summary (Phenyl-Hexyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference, Peak Purity PassedNo interference, Purity Angle < ThresholdPass
Linearity R2≥0.999 (50-150% range) R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Repeatability RSD 2.0% (n=6)0.65%Pass
Intermediate Precision RSD 2.0% (n=12, 2 days)0.82%Pass
Robustness Rs 2.0 under all variationsMin Rs = 2.8Pass

Conclusion

For the purity determination of sterically hindered, electron-deficient molecules like 2-Bromo-4-methoxy-1,3-dinitro-benzene, stationary phase chemistry is the most critical variable. While standard C18 columns suffer from poor selectivity and isomer co-elution, Phenyl-Hexyl columns leverage π−π interactions to deliver robust, baseline separation. By anchoring the method development in ICH Q14 principles and validating via ICH Q2(R2) standards, analytical scientists can ensure a self-validating, highly trustworthy procedure for routine quality control.

References

  • Source: guidechem.
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)

Sources

Comparative

Reactivity Comparison Guide: 2-Bromo-4-methoxy-1,3-dinitrobenzene vs. 1-Bromo-3,5-dinitrobenzene

Executive Summary In the design of pharmaceutical scaffolds and advanced materials, the regiochemistry of substituted benzenes dictates the entire synthetic strategy. While 2-bromo-4-methoxy-1,3-dinitrobenzene and 1-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of pharmaceutical scaffolds and advanced materials, the regiochemistry of substituted benzenes dictates the entire synthetic strategy. While 2-bromo-4-methoxy-1,3-dinitrobenzene and 1-bromo-3,5-dinitrobenzene share similar functional groups, their reactivity profiles are fundamentally divergent. This guide provides an objective, data-driven comparison of these two building blocks, focusing on their capacity to undergo nucleophilic substitution. By analyzing the electronic effects of their substituent positions, we establish why one molecule undergoes spontaneous Nucleophilic Aromatic Substitution (SNAr) while the other demands harsh transition-metal catalysis.

Mechanistic Causality: The Regiochemical Dictate

The reactivity of a halogenated aromatic ring toward nucleophiles is entirely dependent on the ability of the ring substituents to stabilize the anionic transition state (the Meisenheimer complex).

Ortho-Activation in 2-Bromo-4-methoxy-1,3-dinitrobenzene

In 2-bromo-4-methoxy-1,3-dinitrobenzene, the leaving group (bromine) is located at the C2 position, flanked directly by two strongly electron-withdrawing nitro groups at C1 and C3. When a nucleophile attacks the C2 carbon, the resulting negative charge is delocalized onto the ortho and para positions. Because both ortho positions are occupied by nitro groups, the charge is profoundly stabilized via resonance (forming aci-nitro structures). The methoxy group at C4 (+M effect) provides some electron density to the ring, but its position (meta to the bromine) means it cannot disrupt the critical resonance stabilization at the ortho nodes. Consequently, this molecule is highly activated for SNAr.

Meta-Deactivation in 1-Bromo-3,5-dinitrobenzene

Conversely, 1-bromo-3,5-dinitrobenzene features a bromine atom at C1 and nitro groups at C3 and C5. These meta positions are electronically isolated from the primary nodes of negative charge delocalization (C2, C4, C6) that form during nucleophilic attack. The nitro groups can only exert a weaker inductive pull (-I) rather than resonance stabilization (-M). As demonstrated in recent syntheses of complex charge-transfer chromophores, this 1,3,5-geometry lessens the activation of the halogen leaving group, rendering SNAr kinetically unviable and necessitating palladium-catalyzed cross-coupling ().

Reactivity A 2-bromo-4-methoxy-1,3-dinitrobenzene (Ortho-NO2 Activated) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophile addition B 1-bromo-3,5-dinitrobenzene (Meta-NO2 Unactivated) E No Resonance Stabilization (High Activation Energy) B->E Nucleophile addition attempt F Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) Harsh Conditions B->F Pd/Ligand oxidative addition D Nucleophilic Aromatic Substitution (SNAr) Mild Conditions C->D Bromide elimination E->F Forces alternative pathway

Mechanistic divergence: Ortho-activation enables SNAr, while meta-substitution necessitates Pd.

Quantitative Reactivity Profile

The structural differences between these isomers translate directly into distinct operational parameters in the laboratory. The table below summarizes the quantitative and qualitative data necessary for reaction planning.

Parameter2-Bromo-4-methoxy-1,3-dinitrobenzene1-Bromo-3,5-dinitrobenzene
Leaving Group Position C2C1
Nitro Group Positions C1, C3 (Both Ortho)C3, C5 (Both Meta)
Electronic Effect on Transition State Strong Resonance Stabilization (-M)Weak Inductive Stabilization (-I)
Primary Substitution Pathway SNArBuchwald-Hartwig Cross-Coupling
Typical Temperature 20 °C – 50 °C90 °C – 110 °C
Catalyst Requirement NonePd(0) source + Phosphine Ligand
Typical Yields (Amination) 85% – 98%50% – 80%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific analytical checkpoints to verify success without relying on assumptions.

Protocol A: SNAr Amination of 2-Bromo-4-methoxy-1,3-dinitrobenzene

This protocol utilizes mild conditions due to the extreme activation of the substrate, a standard approach supported by general chemical reactivity guidelines ().

Materials:

  • 2-Bromo-4-methoxy-1,3-dinitrobenzene (1.0 equiv)

  • Morpholine (secondary amine nucleophile, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-4-methoxy-1,3-dinitrobenzene in anhydrous DMF (0.2 M) at room temperature. Causality: DMF is a polar aprotic solvent that accelerates SNAr by solvating the nucleophile without hydrogen-bonding to it, thereby increasing its effective nucleophilicity.

  • Base Addition: Add K₂CO₃ to the stirring solution. Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the morpholine from being protonated and deactivated.

  • Nucleophile Addition: Add morpholine dropwise. The reaction mixture will immediately darken.

  • Self-Validation (In-Process): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, colorless) will disappear, replaced by a highly colored (bright yellow/orange) product spot with a lower Rf value. Causality: The intense color change confirms the formation of an extended push-pull conjugated system characteristic of ortho/para-nitroanilines.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Buchwald-Hartwig Amination of 1-Bromo-3,5-dinitrobenzene

Because SNAr is kinetically blocked, this protocol forces substitution via transition-metal catalysis.

Materials:

  • 1-Bromo-3,5-dinitrobenzene (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a Schlenk flask with 1-bromo-3,5-dinitrobenzene, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Evacuate and backfill with Argon three times. Causality: Pd(0) catalysts are highly sensitive to oxygen; an inert atmosphere prevents catalyst deactivation.

  • Solvent & Reagent Addition: Add degassed toluene and the aniline derivative via syringe.

  • Catalytic Cycle Initiation: Heat the mixture to 100 °C for 16 hours. Causality: Heat is required to drive the oxidative addition of Pd(0) into the unactivated, electron-deficient C-Br bond. XPhos, a bulky and electron-rich ligand, facilitates this oxidative addition while its steric bulk accelerates the rate-determining reductive elimination step.

  • Self-Validation (In-Process): TLC is often unreliable here due to similar Rf values between the starting bromide and the product. Extract an aliquot, filter through a celite plug, and analyze via GC/MS. Validation is confirmed by the disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the molecular ion peak corresponding to the coupled diarylamine.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, concentrate in vacuo, and purify via flash column chromatography.

Strategic Applications in Drug Development

Understanding these reactivity profiles is critical for drug development professionals designing synthetic routes. The 2-bromo-4-methoxy-1,3-dinitrobenzene scaffold is ideal for rapid, library-scale parallel synthesis (e.g., generating libraries of kinase inhibitors) because the SNAr reaction can be performed under open-flask, mild conditions with diverse amines. Conversely, 1-bromo-3,5-dinitrobenzene is utilized when a meta-relationship between the amine and nitro groups is strictly required for the pharmacophore's spatial geometry, justifying the higher cost and complexity of palladium-catalyzed manufacturing steps.

References

  • Title: Synthesis and Optical and Nonlinear Optical Properties of Linear and Two-Dimensional Charge Transfer Chromophores Based on Polyoxometalates Source: Inorganic Chemistry, American Chemical Society (2024) URL: [Link] [1]

Validation

LC-MS Fragmentation Analysis of 2-Bromo-4-methoxy-1,3-dinitrobenzene (CAS 1421312-12-0): A Comparative Guide of High-Resolution Platforms

Executive Summary The structural characterization of highly functionalized halogenated nitroaromatics, such as 2-Bromo-4-methoxy-1,3-dinitrobenzene (CAS 1421312-12-0) , requires robust analytical methodologies. Due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly functionalized halogenated nitroaromatics, such as 2-Bromo-4-methoxy-1,3-dinitrobenzene (CAS 1421312-12-0) , requires robust analytical methodologies. Due to their complex fragmentation behaviors and the presence of isobaric interferences in environmental and synthetic matrices, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

This guide provides an objective, data-backed comparison of two leading HRMS platforms—Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation of CAS 1421312-12-0. It details the mechanistic causality behind its fragmentation patterns and establishes a self-validating experimental protocol to ensure analytical trustworthiness.

Mechanistic Causality: Ionization and Fragmentation Pathways

To design an effective LC-MS method, one must first understand the intrinsic chemical properties governing the ionization and dissociation of the target molecule.

Ionization Dynamics

Nitroaromatic compounds possess strong electron affinity due to the electron-withdrawing nature of the nitro (-NO₂) groups. Consequently,1 are highly effective, typically generating the radical anion [M]•⁻ or the deprotonated molecule [M-H]⁻[1]. For CAS 1421312-12-0 (Exact Mass: 275.938 Da for ⁷⁹Br), APCI in negative mode predominantly yields the [M]•⁻ parent ion at m/z 275.9 and 277.9.

Collision-Induced Fragmentation

The fragmentation of CAS 1421312-12-0 is driven by three distinct structural features:

  • Nitro Group Cleavage: The2 for aromatic nitro compounds[2]. Loss of NO occurs via a nitro-nitrite rearrangement prior to dissociation.

  • Methoxy Cleavage: The electron-withdrawing pull of the ortho and para nitro groups weakens the O-CH₃ bond, facilitating the loss of a methyl radical (•CH₃, 15 Da).

  • Halogen Isotopic Signature: Bromine's natural isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) create a distinct doublet separated by 2 Da. Any fragment retaining the bromine atom will exhibit this signature, serving as an internal validation check for structural assignment.

G M Parent Ion[M]•⁻ m/z 275.9 (79Br) / 277.9 (81Br) F1 [M - NO]⁻ m/z 245.9 / 247.9 M->F1 -NO (30 Da) F2 [M - NO2]⁻ m/z 229.9 / 231.9 M->F2 -NO2 (46 Da) F3 [M - CH3]•⁻ m/z 260.9 / 262.9 M->F3 -CH3 (15 Da) F4 [M - Br]⁻ m/z 197.0 M->F4 -Br• (79/81 Da) F1->F2 -O (16 Da)

Fig 1: Primary MS/MS fragmentation pathways of CAS 1421312-12-0.

Platform Comparison: Orbitrap vs. Q-TOF for Halogenated Nitroaromatics

When selecting a platform for the3[3], researchers must weigh mass resolution against acquisition speed.4[4]. Conversely,5[5] that might prematurely fragment in an Orbitrap's Higher-energy C-trap Dissociation (HCD) cell.

Objective Performance Metrics for CAS 1421312-12-0
Analytical FeatureQuadrupole-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Impact on CAS 1421312-12-0 Analysis
Mass Resolution Up to 240,000 FWHM40,000 – 80,000 FWHMOrbitrap easily resolves isobaric interferences from co-eluting environmental matrix components.
Isotopic Fidelity Excellent (Sub-ppm accuracy)Very Good (1-3 ppm accuracy)Both reliably detect the 1:1 ⁷⁹Br/⁸¹Br isotopic doublet crucial for fragment verification.
Fragmentation HCD (Requires slightly lower CE)CID (Generates 'colder' ions)Q-TOF CID is gentler, preserving the highly labile [M - NO]⁻ intermediate longer than HCD.
Quantitation Simultaneous qualitative/quantitativePrimarily qualitative screeningOrbitrap replaces the need for separate triple quadrupole runs for targeted quantitation.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-HRMS protocol incorporates built-in validation checkpoints. If a checkpoint fails, the system halts, preventing the generation of artifactual data.

Workflow S1 Sample Prep (SPE & LLE) S2 UHPLC Separation (PFP Column) S1->S2 S3 Ionization (APCI Negative) S2->S3 S4 Mass Analysis (Orbitrap / Q-TOF) S3->S4 S5 Data Processing (Isotope Pattern) S4->S5

Fig 2: Self-validating LC-HRMS workflow for halogenated nitroaromatics.

Step 1: Sample Preparation & Extraction
  • Method: Solid Phase Extraction (SPE) using polymeric reversed-phase cartridges.

  • Validation Checkpoint: Spike the pre-extraction matrix with an isotopically labeled internal standard (e.g., ¹³C₆-nitrobenzene).

  • Causality: Recovery must be >85%. If lower, the highly polar nature of the nitroaromatic metabolites is causing breakthrough; switch to a mixed-mode anion exchange cartridge.

Step 2: UHPLC Separation
  • Column: Pentafluorophenyl (PFP) stationary phase (e.g., 1.9 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Methanol.

  • Validation Checkpoint: Inject a mixture of positional dinitrobenzene isomers.

  • Causality: PFP columns rely on π-π interactions, which are mandatory for separating closely related aromatic isomers. If baseline resolution is not achieved, the stationary phase has degraded.

Step 3: MS Source Tuning & Acquisition
  • Ionization: APCI Negative Mode.

  • Collision Energy (CE): Ramp from 10 eV to 35 eV.

  • Validation Checkpoint: Monitor the ⁷⁹Br/⁸¹Br ratio of the [M - NO₂]⁻ fragment (m/z 229.9 / 231.9).

  • Causality: The isotopic ratio must strictly remain between 0.95 and 1.05. A deviation indicates either detector saturation (if using a Q-TOF) or an isobaric interference co-fragmenting in the collision cell.

References

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Thermo Fisher Scientific 4[4]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library 5[5]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization ACS Publications 2[2]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry ResearchGate 1[1]

  • Comparative analysis of analytical methods for nitroaromatic compounds Benchchem 3[3]

Sources

Comparative

FTIR spectroscopy validation and peak assignment for 2-Bromo-4-methoxy-1,3-dinitro-benzene

As a Senior Application Scientist, I frequently oversee the structural validation of highly functionalized aromatic intermediates in pharmaceutical development. The molecule 2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS: 14...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the structural validation of highly functionalized aromatic intermediates in pharmaceutical development. The molecule 2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS: 1421312-12-0) presents a unique spectroscopic challenge. Its four distinct functional groups create overlapping electronic effects and significant steric hindrance, demanding a rigorous, causality-driven approach to Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides an objective comparison of FTIR sampling modalities, self-validating experimental protocols, and a mechanistic breakdown of peak assignments to ensure absolute confidence in your structural validation workflows.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

When validating a crystalline solid like 2-bromo-4-methoxy-1,3-dinitro-benzene, selecting the appropriate sample presentation modality dictates the quality of your data. While Attenuated Total Reflectance (ATR) is the modern standard for speed, the classic Potassium Bromide (KBr) pellet method retains critical advantages for specific analytical goals[1].

Table 1: Performance Comparison of FTIR Spectroscopic Techniques

ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)Raman Spectroscopy (Complementary)
Sample Preparation None (Direct application)High (Grinding, pressing under vacuum)None (Direct laser focus)
Data Quality Wavelength-dependent intensitiesAdheres strictly to Beer-Lambert lawExcellent for non-polar bonds
Primary Advantage High-throughput, non-destructive[2]Maximum sensitivity for trace impurities[3]Resolves symmetric C=C and C-Br stretches
Primary Limitation Lower sensitivity for minor componentsProne to moisture artifacts (O-H stretch)[4]Susceptible to sample fluorescence

Self-Validating Experimental Methodologies

Trustworthiness in spectroscopy requires every workflow to be a self-validating system. The following protocols integrate internal checks to guarantee data integrity before peak assignment begins.

Workflow cluster_prep Sample Preparation Modalities Start System Calibration (Polystyrene Standard) ATR ATR-FTIR (Direct Contact, 75 psi) Start->ATR KBr Transmission (KBr Pellet Pressing) Start->KBr Acquisition Spectral Acquisition (4000-400 cm⁻¹, 64 scans) ATR->Acquisition KBr->Acquisition Processing Data Processing (ATR Correction, Baseline) Acquisition->Processing Validation Peak Assignment & Structural Validation Processing->Validation

Experimental workflow for FTIR spectral acquisition and validation.

Protocol 1: High-Fidelity ATR-FTIR Analysis

Causality Focus: Ensuring consistent optical contact and algorithmic correction.

  • System Calibration: Run a polystyrene film standard to verify wavenumber accuracy at critical benchmarks (1601.2 cm⁻¹ and 1028.3 cm⁻¹).

  • Background Acquisition: Collect a 64-scan background spectrum on the clean diamond crystal. Why? To digitally subtract atmospheric H₂O and CO₂ interferences that could artificially inflate or mask the C-H stretching regions.

  • Sample Application & Compression: Deposit ~2-5 mg of the analyte. Apply uniform pressure (~75 psi) using the ATR anvil. Why? Intimate contact between the crystal and the solid sample is required to maintain a consistent penetration depth ( dp​ ) of the evanescent wave, which directly impacts absorbance intensity[2].

  • Data Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent intensities, followed by Savitzky-Golay smoothing to remove high-frequency noise without distorting peak shapes[5].

Protocol 2: KBr Pellet Transmission Analysis

Causality Focus: Eliminating scattering and moisture artifacts.

  • Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for 24 hours. Why? KBr is highly hygroscopic; absorbed water produces a broad, intense O-H stretch (3500-3200 cm⁻¹) that can obscure critical spectral data[4].

  • Trituration: Grind 1-2 mg of 2-bromo-4-methoxy-1,3-dinitro-benzene with 150 mg of anhydrous KBr in an agate mortar until the particle size is < 2 µm. Why? Particles larger than the analytical wavelength cause severe baseline scattering known as the Christiansen effect[4].

  • Pellet Pressing: Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the powder into a transparent, glassy disk.

  • Acquisition: Scan the sample against a blank KBr pellet background to isolate the analyte's true absorbance.

Mechanistic Peak Assignment & Spectral Causality

Assigning the FTIR spectrum of 2-bromo-4-methoxy-1,3-dinitro-benzene requires understanding how its functional groups interact electronically and sterically. We do not just look for numbers on a chart; we look for the physical reality of the molecule's bonds.

Causality Molecule 2-Bromo-4-methoxy- 1,3-dinitro-benzene Nitro Nitro Groups (-NO₂) Steric Hindrance Molecule->Nitro Methoxy Methoxy Group (-OCH₃) Resonance Effects Molecule->Methoxy Bromo Bromo Group (-Br) Heavy Atom Effect Molecule->Bromo N_Peaks Asym: ~1530 cm⁻¹ Sym: ~1350 cm⁻¹ Nitro->N_Peaks M_Peaks C-O-C Asym: ~1250 cm⁻¹ C-O-C Sym: ~1050 cm⁻¹ Methoxy->M_Peaks B_Peaks C-Br Stretch 650 - 500 cm⁻¹ Bromo->B_Peaks

Logical relationship between functional groups, mechanistic effects, and assigned frequencies.

  • Nitro Groups (-NO₂): Aromatic nitro compounds typically display a strong asymmetric N-O stretch at 1550-1475 cm⁻¹ and a symmetric stretch at 1360-1290 cm⁻¹[6]. However, in a 1,3-dinitro configuration with adjacent bulky substituents (bromo and methoxy), steric hindrance forces the nitro groups slightly out of coplanarity with the aromatic ring. This disruption of resonance shifts the N-O stretching frequencies toward the higher end of the expected ranges.

  • Methoxy Group (-OCH₃): The aryl-alkyl ether linkage yields two distinct C-O stretches. The asymmetric C-O-C stretch appears near 1250 cm⁻¹, while the symmetric stretch is located around 1050 cm⁻¹[7]. The strongly electron-withdrawing nitro groups deplete electron density from the aromatic ring, strengthening the aryl C-O bond and subtly increasing its vibrational frequency.

  • Bromo Substituent (-Br): The carbon-bromine bond features a heavy halogen atom, which acts as a large mass on the "spring" of the chemical bond. Consequently, the C-Br stretch occurs at a very low frequency, deep within the fingerprint region between 650 and 500 cm⁻¹[7].

  • Aromatic Ring: The skeletal C=C stretching vibrations of the benzene ring manifest as sharp peaks in the 1600-1450 cm⁻¹ region, often appearing as a doublet near 1600 and 1580 cm⁻¹[7].

Table 2: Expected FTIR Peak Assignments for 2-Bromo-4-methoxy-1,3-dinitro-benzene

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity / Characteristics
Aromatic C-H Stretching3100 – 3000Weak, sharp
Alkyl C-H (Methoxy) Stretching2950 – 2850Weak to medium
Nitro (-NO₂) Asymmetric Stretching1550 – 1520Strong, broad
Aromatic Ring C=C Skeletal Stretching1600, 1580, 1500Medium, sharp (often doublets)
Nitro (-NO₂) Symmetric Stretching1360 – 1340Strong, sharp
Methoxy (-OCH₃) Asymmetric C-O-C Stretch~1250Strong
Methoxy (-OCH₃) Symmetric C-O-C Stretch~1050Medium
Aromatic C-H Out-of-plane (oop) Bending900 – 675Strong (indicates substitution pattern)
Bromo (-Br) C-Br Stretching650 – 500Medium to strong (Fingerprint region)

Sources

Validation

GC-MS analysis protocols for detecting 2-Bromo-4-methoxy-1,3-dinitro-benzene residues

GC-MS Analysis Protocols for 2-Bromo-4-methoxy-1,3-dinitro-benzene Residues: A Comparative Guide The detection of highly functionalized aromatic residues, such as 2-Bromo-4-methoxy-1,3-dinitro-benzene, presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analysis Protocols for 2-Bromo-4-methoxy-1,3-dinitro-benzene Residues: A Comparative Guide

The detection of highly functionalized aromatic residues, such as 2-Bromo-4-methoxy-1,3-dinitro-benzene, presents a unique analytical challenge. Characterized by a highly electron-deficient aromatic ring—driven by the inductive and resonance effects of two nitro (-NO2) groups and one bromine (-Br) atom—this compound is thermally labile and prone to extensive fragmentation. For drug development professionals and environmental toxicologists, selecting the correct Gas Chromatography-Mass Spectrometry (GC-MS) protocol is the difference between robust quantification and data obscured by matrix noise.

This guide provides an objective, data-driven comparison of GC-MS ionization techniques, establishing a self-validating methodological framework for trace residue analysis based on established semivolatile organic compound (SVOC) standards[1].

The Causality of Ionization: Why Standard Methods Fail

Historically, EPA Method 8270 utilizes GC coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) for the broad-spectrum detection of SVOCs[2]. However, applying standard 70 eV EI to 2-Bromo-4-methoxy-1,3-dinitro-benzene often yields sub-optimal results.

The Electron Ionization (EI) Bottleneck: When subjected to 70 eV EI, the analyte undergoes "hard" ionization. The immense excess internal energy imparted to the resulting radical cation causes immediate cleavage of the weakest bonds—specifically the C-NO2 and C-Br bonds. Consequently, the molecular ion ([M]+) is virtually absent, and the ion current is distributed across low-mass, non-specific fragments. In complex biological or environmental matrices, these low-mass fragments are easily masked by co-extractant hydrocarbon noise, severely limiting the Limit of Detection (LOD).

The Negative Chemical Ionization (NCI) Advantage: To achieve trace-level residue detection, Negative Chemical Ionization (NCI) is the superior alternative[3]. NCI is a "soft" ionization technique that leverages the analyte's intrinsic electronegativity. A reagent gas (typically methane) is introduced into the ion source and bombarded with electrons. The methane acts as a buffer, colliding with and slowing down the primary electrons until they reach thermal energies (< 1 eV)[4]. The highly electronegative 2-Bromo-4-methoxy-1,3-dinitro-benzene efficiently captures these thermal electrons, forming a stable molecular anion ([M]- or [M-H]-) with minimal fragmentation[5]. Furthermore, because endogenous hydrocarbons lack electron affinity, they remain un-ionized, effectively eliminating matrix background noise[6].

IonizationMechanism Analyte 2-Bromo-4-methoxy-1,3-dinitro-benzene (High Electron Affinity) EI_Path Electron Ionization (EI) 70 eV Hard Ionization Analyte->EI_Path Standard Method NCI_Path Negative Chemical Ionization (NCI) Methane Reagent Gas Analyte->NCI_Path Optimized Method EI_Result Extensive Fragmentation Loss of -NO2 and -Br EI_Path->EI_Result High Energy Transfer NCI_Result Thermal Electron Capture Stable [M]- Anion NCI_Path->NCI_Result Soft Ionization

Mechanistic comparison of EI vs. NCI pathways for highly electronegative aromatic compounds.

Quantitative Performance Comparison

The following table synthesizes the expected analytical performance of GC-EI-MS versus GC-NCI-MS for detecting halogenated nitroaromatic residues. Data parameters are extrapolated from validated studies on structurally analogous nitroaromatics and explosives[6],[3],[7].

Analytical ParameterGC-EI-MS (Standard)GC-NCI-MS (Optimized)Mechanistic Causality
Primary Ionization Energy 70 eV< 1 eV (Thermalized)Methane collision gas in NCI absorbs excess kinetic energy.
Dominant Spectral Species [M-NO2]+, [M-Br]+[M]-, [M-H]-, or Br-NCI prevents the cleavage of fragile C-NO2 and C-Br bonds.
Limit of Detection (LOD) 5 – 10 ng/mL (ppb)50 – 100 fg/mL (ppq)NCI provides up to a 1000-fold sensitivity increase for electron-capturing species[6].
Matrix Interference HighExceptionally LowHydrocarbons do not capture thermal electrons, rendering them "invisible" in NCI[5].
Linear Dynamic Range 10^4 to 10^510^3 to 10^4NCI linearity is constrained by the finite population of thermal electrons in the source.
Source Temperature 230°C – 250°C150°CLower NCI source temperatures stabilize the molecular anion and prevent auto-detachment[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates Solid Phase Extraction (SPE) based on EPA Method 8270 principles[1], paired with optimized GC-NCI-MS parameters. The protocol utilizes a self-validating internal standard system to correct for extraction losses and matrix suppression.

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

Causality: Liquid-Liquid Extraction (LLE) often results in emulsions and high solvent consumption. Polymeric SPE provides higher recoveries for hydrophobic nitroaromatics while allowing aggressive washing steps to remove polar interferences[1].

  • Sample Conditioning: Aliquot 100 mL of the aqueous sample. Spike with an isotopically labeled internal standard (e.g., 13C- or 2H-labeled nitrobenzene analog) to a final concentration of 10 ng/mL. Adjust the pH to < 2.0 using 1M HCl to ensure acidic and neutral target analytes remain un-ionized and hydrophobic.

  • SPE Cartridge Conditioning: Use a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge (e.g., 500 mg/6 mL). Condition with 5 mL Dichloromethane (DCM), followed by 5 mL Methanol, and 5 mL acidified LC-MS grade water (pH 2.0). Critical: Do not let the sorbent bed dry.

  • Loading: Load the conditioned sample at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer kinetics between the analyte and the sorbent.

  • Washing & Drying: Wash the cartridge with 5 mL of 5% Methanol in water to elute highly polar matrix components. Dry the cartridge under a high vacuum (>-15 inHg) for 15 minutes. Causality: Residual water will violently expand in the GC inlet, causing peak broadening and baseline instability.

  • Elution: Elute the target residues using 2 x 3 mL of a DCM/Hexane (1:1, v/v) mixture.

  • Concentration: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen at 35°C to a final volume of 1.0 mL. Transfer to an autosampler vial with a glass insert.

Phase 2: GC-NCI-MS Instrumental Parameters

Causality: The parameters below are specifically tuned to prevent thermal degradation of the analyte in the inlet and to maximize electron capture efficiency in the MS source[3],[7].

  • Inlet System: Pulsed Splitless mode; Temperature set to 220°C. (Keeping the inlet slightly cooler than standard 250°C prevents thermal degradation of the labile -NO2 groups prior to column entry).

  • Injection Volume: 1.0 µL.

  • Analytical Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (Ultra-High Purity 99.999%), constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 1 min) to focus the analyte at the head of the column.

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C (Hold 3 min to bake out heavy matrix components).

  • MS Transfer Line: 250°C.

  • Ionization Mode: Negative Chemical Ionization (NCI).

  • Reagent Gas: Methane (Flow rate: 2.0 mL/min). Causality: Insufficient methane reduces the thermal electron population, while excessive methane causes scattering and signal loss[4].

  • Ion Source Temperature: 150°C. Causality: A cooler source temperature is critical in NCI; it reduces the kinetic energy of the system, preventing the auto-detachment of the captured electron from the molecular anion.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the theoretical [M]- and [M-Br]- ions.

AnalyticalWorkflow Sample Sample + Internal Standard (pH < 2.0) SPE Polymeric SPE Extraction (HLB Cartridge) Sample->SPE Load Elution DCM/Hexane Elution & N2 Concentration SPE->Elution Elute & Dry GC Capillary GC Separation (Pulsed Splitless, 220°C Inlet) Elution->GC 1 µL Inject MS NCI-MS Detection (Methane Reagent, 150°C Source) GC->MS Target Elution Data SIM Data Acquisition (Quantification & QC Validation) MS->Data Ion Current

End-to-end self-validating workflow for trace nitroaromatic residue analysis.

Conclusion

For the quantification of 2-Bromo-4-methoxy-1,3-dinitro-benzene residues, standard GC-EI-MS protocols lack the necessary sensitivity and selectivity due to the compound's propensity for high-energy fragmentation. By shifting to a GC-NCI-MS workflow, analysts can exploit the molecule's high electron affinity. The thermal electron capture mechanism intrinsic to NCI not only preserves the molecular anion for robust structural confirmation but also actively filters out hydrocarbon matrix noise, achieving femtogram-level detection limits essential for rigorous drug development and environmental safety assessments.

References

  • EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS. United Chemical Technologies.
  • GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E. PerkinElmer.
  • Quantitative Comparison of Trace Organonitrate Explosives Detection by GC–MS and GC–ECD2 Methods. Oxford Academic.
  • Analysis of Explosives by Chemical Ionization GC/MS.
  • Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 single quadrupole GC-MS system. GCMS.cz.
  • Mass Spectrometry with Negative Chemical Ionization and Its Utilization in GC-MS Analysis of Organic Pollutants.
  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-4-methoxy-1,3-dinitro-benzene

Professional Laboratory Safety and Operational Guide: 2-Bromo-4-methoxy-1,3-dinitro-benzene As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized intermediates like 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Safety and Operational Guide: 2-Bromo-4-methoxy-1,3-dinitro-benzene

As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized intermediates like 2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS: 1421312-12-0). This compound, characterized by its halogenated and dinitro-aromatic moieties, is a valuable electrophile in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the exact structural features that make it synthetically useful—namely, the electron-withdrawing nitro groups and the labile bromine atom—also impart significant toxicological and reactive hazards [1].

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Bromo-4-methoxy-1,3-dinitro-benzene in a professional laboratory setting.

Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first understand the mechanistic basis of the chemical's hazards. Nitroaromatic compounds are notoriously lipophilic, allowing them to rapidly penetrate the epidermal barrier. Systemically, they can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), leading to methemoglobinemia—a condition that severely impairs oxygen transport [2]. Furthermore, the presence of the bromine atom increases the compound's density and potential for generating highly toxic hydrogen bromide (HBr) and nitrogen oxide (NOx) gases upon thermal decomposition.

Table 1: Physicochemical and Hazard Summary

ParameterData / SpecificationSafety Implication
Chemical Name 2-Bromo-4-methoxy-1,3-dinitro-benzeneN/A
CAS Registry Number 1421312-12-0N/A
Molecular Formula C7H5BrN2O5Halogenated and nitrogenous; dictates waste segregation.
Physical State Solid (typically crystalline powder)Risk of aerosolization and inhalation of fine particulates.
Primary Hazards Acute toxicity (dermal/oral), IrritantRequires strict barrier protection and containment.
Thermal Stability Decomposes at elevated temperaturesDo not expose to open flames; potential for HBr/NOx release.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a self-validating system designed to mitigate the specific physicochemical risks outlined above. Standard laboratory attire is insufficient for handling highly active nitroaromatics.

  • Hand Protection (Double Gloving):

    • Protocol: Wear a pair of standard nitrile gloves (inner layer) and a pair of extended-cuff neoprene or heavy-duty nitrile gloves (outer layer).

    • Causality: Nitroaromatics can permeate thin latex or low-quality nitrile over time. Double gloving ensures that if the outer layer is compromised or contaminated during weighing, it can be immediately doffed without exposing the skin[3].

  • Eye and Face Protection:

    • Protocol: Indirect-vented chemical splash goggles. If handling large quantities or conducting scale-up reactions, a full-face shield over the goggles is required.

    • Causality: Safety glasses with side shields do not adequately protect against fine aerosolized powders or splash hazards during solvation.

  • Body Protection:

    • Protocol: A flame-resistant (FR) or tightly woven 100% cotton laboratory coat, fully buttoned, with cuffs tucked into the outer gloves.

    • Causality: Prevents particulate accumulation on street clothing and provides a barrier against accidental thermal events.

  • Respiratory Protection & Containment:

    • Protocol: All handling, weighing, and transfer must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

    • Causality: The primary risk of exposure to solid intermediates is the inhalation of airborne dust. The fume hood provides primary engineering containment, negating the need for an N95/P100 respirator under standard operational conditions [1].

Operational Workflow: Step-by-Step Methodology

The following protocol ensures high-fidelity containment during standard laboratory operations (e.g., preparing a stock solution).

Step 1: Fume Hood Preparation

  • Clear the fume hood of all unnecessary equipment to ensure uninhibited laminar airflow.

  • Place a disposable, anti-static weighing mat on the work surface. Causality: Static charge can cause fine powders to repel from the spatula and aerosolize. Anti-static mats ground the area, preventing dispersion.

Step 2: Reagent Handling and Weighing

  • Don all required PPE (see Matrix).

  • Transfer the sealed reagent bottle into the fume hood.

  • Using a grounded, anti-static micro-spatula, carefully transfer the required mass of 2-Bromo-4-methoxy-1,3-dinitro-benzene into a pre-tared, anti-static weigh boat or directly into the reaction vessel.

  • Immediately seal the reagent bottle.

Step 3: Solvation and Transfer

  • Add the reaction solvent (e.g., DMF, DMSO, or DCM) directly to the vessel containing the solid inside the fume hood.

  • Seal the reaction vessel before removing it from the hood. Never transport dry, unsealed nitroaromatic powders across the laboratory.

Step 4: Decontamination

  • Carefully fold the anti-static weighing mat inward to trap any residual dust.

  • Wipe down the balance and fume hood surface with a solvent compatible with the chemical (e.g., an ethanol/water mixture), followed by a standard laboratory detergent wipe.

Waste Management and Disposal Plan

Improper disposal of halogenated nitroaromatics poses severe environmental toxicity risks. Under no circumstances should this material be disposed of down the drain or treated via improvised in-house neutralization.

  • Segregation: 2-Bromo-4-methoxy-1,3-dinitro-benzene must be classified as Halogenated Organic Waste . Because it also contains nitrogen, ensure your waste profile explicitly lists "nitroaromatics" and "brominated organics."

  • Containment: Store waste in clearly labeled, high-density polyethylene (HDPE) containers. Do not mix with strong reducing agents, alkali metals, or strong bases, as nitroaromatics can undergo violent exothermic reactions when mixed with incompatible materials.

  • Professional Disposal: All waste must be collected and processed by a licensed, professional environmental health and safety (EHS) waste management contractor. The standard industrial disposal method for this class of compounds is high-temperature incineration equipped with flue-gas scrubbers to capture HBr and NOx emissions [1].

Process Visualization

G A 1. Risk Assessment & Protocol Review B 2. PPE Donning (Double Gloves, Goggles, Lab Coat) A->B C 3. Fume Hood Setup & Anti-Static Prep B->C D 4. Chemical Handling & Weighing C->D E 5. Decontamination & Surface Cleaning D->E F 6. Waste Segregation (Halogenated/Nitro) E->F G 7. Professional EHS Incineration Disposal F->G

Safety workflow for handling 2-Bromo-4-methoxy-1,3-dinitro-benzene.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitroaromatics (General Toxicity Profile). PubChem. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-1,3-dinitro-benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-1,3-dinitro-benzene
© Copyright 2026 BenchChem. All Rights Reserved.